GGACK

Overview

Description

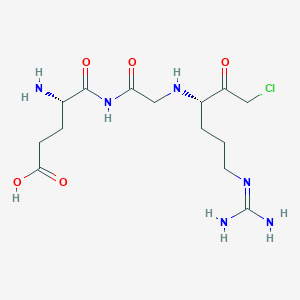

GGACK (L-Glutamyl-L-Glycyl-L-Arginyl chloromethyl ketone) is a tripeptide chloromethyl ketone compound (CAS 65113-67-9; molecular formula C₁₄H₂₅ClN₆O₅) that acts as a potent, irreversible inhibitor of urokinase-type plasminogen activator (uPA) and coagulation Factor Xa (FXa) . Its mechanism involves covalent binding to the active site of target enzymes, rendering them permanently inactive. This specificity makes this compound invaluable in:

- Preventing ex vivo proteolysis in plasma samples during coagulation studies .

- Investigating fibrinolysis pathways, particularly uPA-mediated plasmin generation .

- Generating catalytically inactive enzymes (e.g., tPA-GGACK) for mechanistic studies in autoimmune models .

Its lack of cell permeability limits in vivo applications but ensures precise in vitro experimental control .

Preparation Methods

GGACK is synthesized through a series of chemical reactions involving the coupling of amino acids and the introduction of a chloromethyl ketone group. The synthetic route typically involves the following steps:

Coupling of Glutamic Acid and Glycine: Glutamic acid is coupled with glycine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form a dipeptide.

Addition of Arginine: The dipeptide is then coupled with arginine to form a tripeptide.

Introduction of Chloromethyl Ketone Group: The tripeptide is reacted with chloromethyl ketone to introduce the chloromethyl ketone group, resulting in the formation of this compound.

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

GGACK undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: this compound can undergo substitution reactions where the chloromethyl group is replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of oxidized peptides, while substitution reactions can yield various substituted derivatives .

Scientific Research Applications

Biochemical Applications

1.1 Enzyme Inhibition

GGACK is known for its potent inhibitory effects on uPA and Factor Xa, which are crucial in the regulation of fibrinolysis and coagulation pathways. The inhibition of uPA is particularly significant in cancer research, as uPA is involved in tumor invasion and metastasis. By inhibiting this enzyme, this compound may contribute to the development of anti-cancer therapies.

- IC₅₀ Values :

- Urokinase: 1 µM

- Factor Xa: 8.7 µM

This specificity allows researchers to explore this compound as a tool in studying the mechanisms of these enzymes and their roles in disease progression .

1.2 Research Tool in Cell Biology

This compound is utilized in various experimental setups to elucidate the pathways involving plasminogen activation and coagulation processes. It serves as a valuable reagent for Western blotting and fluorescent imaging applications, aiding in the visualization of protein interactions and cellular responses to enzyme inhibition .

Therapeutic Applications

2.1 Cancer Treatment

The inhibition of uPA by this compound has implications for cancer therapy. Since uPA facilitates tumor cell migration and invasion, targeting this enzyme could potentially reduce metastatic spread. Preclinical studies indicate that compounds like this compound can sensitize cancer cells to chemotherapy by impairing their invasive capabilities .

2.2 Cardiovascular Research

Factor Xa plays a pivotal role in the coagulation cascade, making this compound a candidate for research into anticoagulant therapies. By inhibiting Factor Xa, this compound may help prevent thrombus formation, which is critical in conditions such as deep vein thrombosis and pulmonary embolism .

Case Studies

3.1 Study on Urokinase Inhibition

In a study assessing the effects of this compound on urokinase activity, researchers demonstrated that treatment with this compound significantly reduced uPA activity in vitro. This reduction correlated with decreased cell migration in cancer cell lines, suggesting that this compound could be harnessed as a therapeutic agent to limit metastasis .

3.2 Factor Xa Inhibition and Thrombosis

Another investigation focused on the anticoagulant properties of this compound showed that it effectively inhibited Factor Xa activity in plasma samples. The study concluded that this compound could serve as a prototype for developing new anticoagulants that target specific components of the coagulation pathway without broad-spectrum effects .

Summary Table of Applications

| Application Area | Target Enzyme | IC₅₀ (µM) | Potential Impact |

|---|---|---|---|

| Cancer Treatment | Urokinase | 1 | Reduces tumor invasion and metastasis |

| Cardiovascular Research | Factor Xa | 8.7 | Prevents thrombus formation |

| Biochemical Research | Urokinase & Factor Xa | N/A | Tool for studying enzyme functions |

Mechanism of Action

GGACK exerts its effects by irreversibly inhibiting serine proteases, specifically urokinase-type plasminogen activator (uPA) and Factor Xa. The mechanism involves the formation of a covalent bond between the chloromethyl ketone group of this compound and the active site serine residue of the protease. This covalent modification results in the inactivation of the protease, preventing it from catalyzing its substrate .

The molecular targets of this compound include uPA and Factor Xa, which are involved in processes such as fibrinolysis and blood coagulation. By inhibiting these proteases, this compound can modulate pathways related to cell migration, invasion, and thrombosis .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

GGACK vs. PPACK (D-Phenylalanyl-L-prolyl-L-arginine chloromethyl ketone)

- Mechanism : Both are irreversible serine protease inhibitors covalently modifying active sites .

- Specificity :

- Applications: this compound is preferred in fibrinolysis studies due to its uPA specificity . PPACK is used in surface plasmon resonance (SPR) experiments to block FXa interference .

- Synergy : Combining this compound and PPACK enhances anticoagulant effects in plasma samples .

This compound vs. Aprotinin

- Mechanism : Aprotinin is a reversible, competitive inhibitor of plasmin, trypsin, and kallikrein .

- Specificity :

- Applications :

This compound vs. ε-Aminocaproic Acid (ε-ACA)

- Mechanism: ε-ACA is a competitive inhibitor of plasminogen activation via lysine-binding site blockade .

- Specificity: this compound directly inhibits uPA/FXa, whereas ε-ACA prevents plasminogen conversion to plasmin .

- Applications :

This compound vs. AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride)

- Mechanism : AEBSF is an irreversible, broad-spectrum serine protease inhibitor .

- Specificity :

- Applications :

Comparative Data Table

Key Research Findings

- Fibrinolysis Studies: this compound effectively inhibits uPA-induced plasmin generation in plasma without altering clot-based assays, outperforming aprotinin in specificity .

- Autoimmune Models: Catalytically inactive tPA-GGACK is used to dissect tPA’s non-proteolytic roles in experimental autoimmune encephalomyelitis (EAE) .

- Coagulation Analysis: this compound pretreatment of FX prevents interference in SPR experiments, ensuring accurate adenovirus-hexon binding studies .

Biological Activity

GGACK, also known as Glu-Gly-Arg-chloromethyl ketone, is a synthetic compound that has garnered attention due to its biological activity, particularly as an irreversible inhibitor of specific proteases. This article delves into the pharmacological properties, mechanisms of action, and research findings related to this compound.

Overview of this compound

- Chemical Structure : this compound is a chloromethyl ketone derivative of a tripeptide, which contributes to its biological activity as a protease inhibitor.

- Target Enzymes : It primarily inhibits urokinase and Factor Xa, both of which play critical roles in the coagulation cascade and fibrinolysis.

This compound functions by covalently modifying the active site of its target enzymes, leading to irreversible inhibition. This mechanism is particularly significant in therapeutic contexts where modulation of proteolytic activity is desired.

Inhibition Studies

The inhibitory potency of this compound has been quantified with respect to its IC₅₀ values:

| Target Enzyme | IC₅₀ (µM) |

|---|---|

| Urokinase | 1 |

| Factor Xa | 1 |

These values indicate that this compound is a potent inhibitor, making it a valuable tool in biochemical research and potential therapeutic applications .

Case Studies and Research Findings

- Urokinase Inhibition :

- Factor Xa Inhibition :

- Comparative Analysis :

Pharmacological Implications

The biological activity of this compound suggests several pharmacological implications:

- Anticoagulant Therapy : Given its potent inhibition of key enzymes in the coagulation pathway, this compound may serve as a lead compound for developing new anticoagulant drugs.

- Research Tool : Its specificity for urokinase and Factor Xa makes it an essential tool for researchers studying fibrinolysis and coagulation processes.

Properties

IUPAC Name |

(4S)-4-amino-5-[[2-[[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]acetyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25ClN6O5/c15-6-10(22)9(2-1-5-19-14(17)18)20-7-11(23)21-13(26)8(16)3-4-12(24)25/h8-9,20H,1-7,16H2,(H,24,25)(H4,17,18,19)(H,21,23,26)/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBPBJFWGYUJISD-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)CCl)NCC(=O)NC(=O)C(CCC(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)CCl)NCC(=O)NC(=O)[C@H](CCC(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25ClN6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10983658 | |

| Record name | N-{2-[(6-Carbamimidamido-1-chloro-2-oxohexan-3-yl)amino]-1-hydroxyethylidene}-alpha-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10983658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65113-67-9 | |

| Record name | Glutamyl-glycyl-arginine chloromethyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065113679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{2-[(6-Carbamimidamido-1-chloro-2-oxohexan-3-yl)amino]-1-hydroxyethylidene}-alpha-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10983658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.